Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone is an organic compound characterized by the presence of a cyclohexyl group and a thiomorpholinomethyl substituent on a phenyl ketone framework. Its molecular formula is , indicating it contains nitrogen, oxygen, and sulfur in addition to carbon and hydrogen. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone falls under the category of ketones, specifically aromatic ketones due to the presence of a phenyl group. It is also classified as a thioether due to the thiomorpholine moiety.
The synthesis of cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone can be achieved through various methods, primarily involving the reaction of cyclohexyl phenyl ketone with thiomorpholine under appropriate conditions.
Technical Details:
In industrial settings, large-scale production may utilize continuous flow reactors to optimize yield and purity while minimizing side reactions.
The molecular structure of cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone features:
C1CCCCC1C(=O)C2=CC=CC=C2N1CCSCC1
.Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone can participate in several chemical reactions:
The mechanism of action for cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone involves its interaction with biological targets, potentially including enzymes and receptors:
Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone has several scientific uses:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3